Carboxypeptidase, serine (wheat bran II B-subunit protein moiety reduced)
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Overview
Description
Carboxypeptidase, serine (wheat bran II B-subunit protein moiety reduced) is a specialized enzyme derived from wheat bran. It belongs to the class of serine carboxypeptidases, which are proteolytic enzymes that cleave the C-terminal peptide bond in polypeptides. This enzyme is particularly noted for its role in the degradation of proteins and peptides, making it valuable in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carboxypeptidase, serine (wheat bran II B-subunit protein moiety reduced) typically involves the extraction and purification from wheat bran. The process often includes affinity chromatography, which helps in isolating the enzyme based on its specific binding properties .
Industrial Production Methods: Industrial production of this enzyme involves large-scale extraction from wheat bran, followed by purification processes such as chromatography. The enzyme is then subjected to reduction conditions to obtain the desired moiety .
Chemical Reactions Analysis
Types of Reactions: Carboxypeptidase, serine (wheat bran II B-subunit protein moiety reduced) primarily undergoes hydrolysis reactions, where it cleaves peptide bonds at the C-terminal end of proteins and peptides. This enzyme can also participate in transpeptidation reactions, where it transfers amino acid residues from one peptide to another .
Common Reagents and Conditions: The enzyme operates optimally under specific pH and temperature conditions, which are typically mild to preserve its activity. Common reagents used in reactions involving this enzyme include buffers to maintain pH and substrates that are peptides or proteins .
Major Products: The major products formed from the reactions catalyzed by this enzyme are free amino acids and shorter peptide fragments. These products result from the cleavage of the C-terminal peptide bonds .
Scientific Research Applications
Carboxypeptidase, serine (wheat bran II B-subunit protein moiety reduced) has a wide range of applications in scientific research:
Chemistry: Used in the study of protein and peptide structures by analyzing the cleavage patterns of the enzyme.
Biology: Plays a role in understanding protein metabolism and degradation in plants and other organisms.
Industry: Utilized in the food industry for protein modification and in the production of bioactive peptides.
Mechanism of Action
The enzyme exerts its effects by binding to the C-terminal end of a peptide or protein substrate. It then catalyzes the hydrolysis of the peptide bond, releasing the terminal amino acid. The active site of the enzyme contains a serine residue, which plays a crucial role in the catalytic mechanism. The enzyme-substrate complex undergoes a series of conformational changes, leading to the cleavage of the peptide bond .
Comparison with Similar Compounds
Carboxypeptidase, serine (wheat bran II B-subunit protein moiety reduced) can be compared with other serine carboxypeptidases, such as:
Carboxypeptidase Y: Found in yeast, this enzyme also cleaves C-terminal peptide bonds but has different substrate specificities and optimal conditions.
Malt Carboxypeptidase I and II: Isolated from malted barley, these enzymes share similar catalytic mechanisms but differ in their amino acid sequences and structural properties.
The uniqueness of carboxypeptidase, serine (wheat bran II B-subunit protein moiety reduced) lies in its specific origin from wheat bran and its particular substrate preferences, making it valuable for specific industrial and research applications .
Properties
CAS No. |
116469-86-4 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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